molecular formula C24H29FN4O3 B2605509 N'-(4-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 922065-70-1

N'-(4-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2605509
CAS No.: 922065-70-1
M. Wt: 440.519
InChI Key: LJYNSQUKOIRNDH-UHFFFAOYSA-N
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Description

N'-(4-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is a synthetically designed chemical compound of significant interest in medicinal chemistry and pharmacological research. Its complex molecular structure, which incorporates fluorophenyl, tetrahydroquinoline, and morpholine motifs, suggests potential as a targeted therapeutic agent. These structural features are commonly associated with bioactivity, and this compound is provided as a high-purity reference standard for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies. The specific biological target, mechanism of action, and primary research applications for this compound must be determined through ongoing scientific investigation. Researchers are directed to consult the latest peer-reviewed literature for detailed pharmacological data. This product is intended for research and analysis purposes only in laboratory settings. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use of any kind. Proper safety protocols, including the use of personal protective equipment, must be observed when handling this material.

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN4O3/c1-28-10-2-3-17-15-18(4-9-21(17)28)22(29-11-13-32-14-12-29)16-26-23(30)24(31)27-20-7-5-19(25)6-8-20/h4-9,15,22H,2-3,10-14,16H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYNSQUKOIRNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is reacted with an appropriate nucleophile.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the morpholine moiety.

    Coupling Reactions: The final step involves coupling the intermediate compounds to form the ethanediamide linkage, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be used to modify the fluorophenyl group or the ethanediamide linkage.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups onto the morpholine or fluorophenyl rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, N’-(4-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for various biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets might make it a candidate for drug development, particularly in areas like oncology, neurology, or infectious diseases.

Industry

In industrial applications, this compound might be used in the development of new materials or as a catalyst in chemical processes.

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • 4-Fluorophenyl group : This substituent may enhance lipophilicity and receptor binding affinity.
  • Tetrahydroquinoline moiety : Known for various biological activities, including antimicrobial and anticancer properties.
  • Morpholine ring : Often included in drug design for its ability to improve solubility and bioavailability.

Chemical Formula

The molecular formula of the compound is C21H28FN3OC_{21}H_{28}FN_3O.

Research indicates that compounds with tetrahydroquinoline structures exhibit a range of biological activities:

  • Antimicrobial Activity : Various derivatives have shown efficacy against bacterial strains, likely due to their ability to disrupt cell membrane integrity or inhibit essential metabolic pathways .
  • Anticancer Properties : Some studies suggest that tetrahydroquinolines can induce apoptosis in cancer cells through various pathways, including the modulation of apoptosis-related proteins .

Therapeutic Applications

  • Cardiovascular Diseases : Compounds similar to N'-(4-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide may serve as inhibitors for factor Xa (FXa), a key player in the coagulation cascade. Inhibiting FXa can be pivotal in managing thrombotic disorders .
  • Neurological Disorders : The morpholine component suggests potential neuroprotective effects. Tetrahydroquinoline derivatives have been studied for their ability to modulate neurotransmitter systems, which could be beneficial in treating conditions like depression or anxiety .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Compound AAntimicrobialDisruption of cell membrane
Compound BAnticancerInduction of apoptosis via mitochondrial pathway
Compound CFXa InhibitionCompetitive inhibition at the active site of FXa

In Vitro Studies

In vitro studies have demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines. For example, a study reported that tetrahydroquinoline derivatives could reduce cell viability in breast cancer cells by inducing apoptosis through caspase activation pathways .

In Vivo Studies

Animal model studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results suggest promising outcomes in reducing tumor size and improving survival rates in treated groups compared to controls.

Comparison with Similar Compounds

N-{2-[2-(4-Fluorophenyl)[1,3]Thiazolo[3,2-b][1,2,4]Triazol-6-Yl]Ethyl}-N′-(4-Methoxyphenyl)Ethanediamide

Key Similarities :

  • Shares the ethanediamide bridge and a 4-fluorophenyl substituent.
  • Contains a heterocyclic system ([1,3]thiazolo[3,2-b][1,2,4]triazole), which may confer bioactivity through π-π stacking or hydrogen bonding.

Key Differences :

  • Replaces the tetrahydroquinoline and morpholine groups with a 4-methoxyphenyl substituent and a thiazolo-triazole core.

Table 1: Structural and Functional Comparison

Feature Target Compound Thiazolo-Triazole Analog
Core Structure Tetrahydroquinoline + Morpholine Thiazolo-Triazole
Substituents 4-Fluorophenyl, Methyl, Morpholine 4-Fluorophenyl, 4-Methoxyphenyl
Linker Ethanediamide Ethanediamide
Electronic Effects Electron-withdrawing (F) Mixed (F + electron-donating OCH₃)

3-Chloro-N-Phenyl-Phthalimide

Key Similarities :

  • Contains an aromatic ring (phthalimide) and a halogen substituent (Cl), analogous to the fluorophenyl group in the target compound.

Key Differences :

  • The chlorine atom may confer different steric and electronic effects compared to fluorine .

Table 2: Halogenated Aromatic Compounds

Property Target Compound 3-Chloro-N-Phenyl-Phthalimide
Halogen Fluorine (para) Chlorine (meta)
Core Functionality Ethanediamide linker Phthalimide ring
Applications Hypothesized pharmacological use Polymer synthesis (e.g., polyimides)

N,N'-(4-Methyl-m-Phenylene) Derivatives

Key Similarities :

  • Features amide linkages (e.g., dibenzamide, diacetamide), akin to the ethanediamide bridge in the target compound.

Key Differences :

  • Simpler aromatic backbones (phenylene) without fluorinated or heterocyclic substituents.

Table 3: Amide-Linked Compounds

Compound Type Target Compound N,N'-(4-Methyl-m-Phenylene) Dibenzamide
Linker Ethanediamide Benzamide
Substituents Fluorophenyl, morpholine, tetrahydroquinoline Methylphenylene
Complexity High (multiple heterocycles) Low (single aromatic core)

Hypothesized Pharmacological and Physicochemical Properties

  • Solubility : The morpholine group in the target compound may enhance water solubility compared to analogs with purely aromatic systems (e.g., 3-chloro-N-phenyl-phthalimide) .
  • Metabolic Stability: The fluorine atom may reduce oxidative metabolism, extending half-life relative to non-halogenated analogs .

Q & A

Q. What are the key synthetic routes and optimization strategies for this compound?

The synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation : Coupling of the fluorophenyl ethanediamide moiety with the tetrahydroquinolinyl-morpholinyl ethyl intermediate using carbodiimide-based reagents (e.g., EDC/HOBt) under inert atmospheres .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to achieve ≥95% purity .
  • Critical parameters : Temperature control (0–5°C during coupling), pH adjustment (neutral for amidation), and reaction time (12–24 hours for completion) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent integration and stereochemistry, particularly for the morpholine and tetrahydroquinoline rings .
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ at m/z 470.2345) and detect synthetic by-products .
  • HPLC : Reverse-phase C18 columns (ACN/H₂O with 0.1% TFA) to assess purity (>98%) and monitor degradation under stress conditions (e.g., pH 2–12, 40°C) .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Enzyme inhibition assays : Kinase profiling (e.g., EGFR, PI3K) using fluorescence polarization or ATP-consumption assays .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ calculations .
  • Solubility and stability : Kinetic solubility in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can mechanistic studies elucidate its interaction with biological targets?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (KD) to purified kinases or receptors .
  • Molecular docking : Use Schrödinger Maestro or AutoDock Vina to predict binding poses in kinase ATP-binding pockets, validated by mutagenesis (e.g., alanine scanning) .
  • Cellular pathway analysis : Western blotting for phosphorylated downstream targets (e.g., Akt, ERK) after compound treatment .

Q. How to resolve contradictions in bioactivity data across structural analogs?

  • Comparative SAR studies : Synthesize analogs with modified substituents (e.g., morpholine → piperidine) and evaluate activity shifts. For example, replacing morpholine with pyrrolidine reduces kinase inhibition by 40%, suggesting hydrogen bonding is critical .
  • Meta-analysis : Cross-reference datasets from similar compounds (e.g., ) to identify conserved pharmacophores and outliers .

Q. What computational methods predict metabolic stability and toxicity?

  • ADMET prediction : Use SwissADME or ADMETlab to estimate CYP450 metabolism (e.g., CYP3A4 liability) and hERG channel inhibition .
  • Molecular dynamics simulations : Simulate liver microsomal degradation pathways (e.g., amide hydrolysis) with GROMACS .

Q. How to optimize pharmacokinetics for in vivo studies?

  • Prodrug strategies : Introduce ester groups at the ethanediamide backbone to enhance oral bioavailability, with hydrolysis monitored in plasma .
  • Plasma protein binding : Equilibrium dialysis to measure % bound (e.g., >90% binding correlates with reduced efficacy) .
  • Tissue distribution : Radiolabeled compound (³H or ¹⁴C) tracked via scintillation counting in rodent models .

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